(2R)-2-phenyl-2-sulfoacetic acid
Overview
Description
RU79256 is a small organic molecule belonging to the class of benzene and substituted derivatives. It is characterized by its aromatic monocyclic ring system consisting of benzene. The chemical formula for RU79256 is C₈H₈O₅S, and it has a molecular weight of approximately 216.211 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RU79256 involves the sulfonation of phenylacetic acid. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonic acid derivative .
Industrial Production Methods
Industrial production of RU79256 follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
RU79256 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
RU79256 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with proteins and enzymes, particularly in the context of signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
RU79256 exerts its effects by targeting the proto-oncogene tyrosine-protein kinase Src. It binds to the SH2 domain of the protein, inhibiting its activity. This inhibition disrupts downstream signaling pathways involved in cell growth and proliferation, making RU79256 a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A precursor in the synthesis of RU79256.
Sulfonyl derivatives: Compounds with similar sulfonic acid groups.
Benzene derivatives: Compounds with similar aromatic ring structures.
Uniqueness
RU79256 is unique due to its specific interaction with the SH2 domain of the proto-oncogene tyrosine-protein kinase Src. This selective binding makes it a valuable tool in studying protein-protein interactions and signaling pathways .
Properties
IUPAC Name |
(2R)-2-phenyl-2-sulfoacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5S/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,9,10)(H,11,12,13)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNMCXDGQQVYSW-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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